molecular formula C14H19Cl B13350387 1-(6-Chlorohexyl)-4-vinylbenzene

1-(6-Chlorohexyl)-4-vinylbenzene

Cat. No.: B13350387
M. Wt: 222.75 g/mol
InChI Key: GCIOGRMZTVXGPF-UHFFFAOYSA-N
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Description

1-(6-Chlorohexyl)-4-vinylbenzene is an organic compound characterized by a benzene ring substituted with a vinyl group and a 6-chlorohexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chlorohexyl)-4-vinylbenzene typically involves the alkylation of 4-vinylbenzene with 6-chlorohexyl halide. This reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the reaction under milder conditions, reducing energy consumption and improving safety.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chlorohexyl)-4-vinylbenzene can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: The compound can be reduced to form the corresponding alkane using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The chlorohexyl chain can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted products.

Common Reagents and Conditions:

    Oxidation: m-CPBA, OsO4, and hydrogen peroxide (H2O2) under mild conditions.

    Reduction: Hydrogen gas (H2) with Pd/C or other hydrogenation catalysts.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents such as DMF or acetonitrile.

Major Products Formed:

    Oxidation: Epoxides, diols.

    Reduction: Alkanes.

    Substitution: Substituted amines, thiols.

Scientific Research Applications

1-(6-Chlorohexyl)-4-vinylbenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which 1-(6-Chlorohexyl)-4-vinylbenzene exerts its effects depends on the specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The vinyl group can participate in polymerization reactions, forming cross-linked networks that enhance material properties.

Comparison with Similar Compounds

    1-(6-Bromohexyl)-4-vinylbenzene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

    1-(6-Azidohexyl)-4-vinylbenzene: Contains an azide group, making it useful for click chemistry applications.

    1-(6-Hydroxyhexyl)-4-vinylbenzene: Features a hydroxyl group, providing different chemical reactivity and potential for hydrogen bonding.

Uniqueness: 1-(6-Chlorohexyl)-4-vinylbenzene is unique due to the presence of the chlorohexyl chain, which imparts specific reactivity and properties. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications.

Properties

Molecular Formula

C14H19Cl

Molecular Weight

222.75 g/mol

IUPAC Name

1-(6-chlorohexyl)-4-ethenylbenzene

InChI

InChI=1S/C14H19Cl/c1-2-13-8-10-14(11-9-13)7-5-3-4-6-12-15/h2,8-11H,1,3-7,12H2

InChI Key

GCIOGRMZTVXGPF-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CCCCCCCl

Origin of Product

United States

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